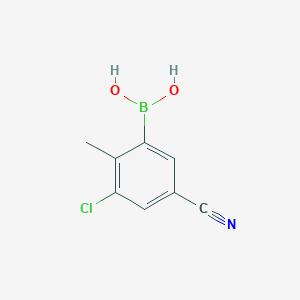
(3-Chloro-5-cyano-2-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-cyano-2-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-cyano-2-methylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, providing high yields of the desired boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and advanced catalytic systems are often employed to enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
(3-Chloro-5-cyano-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Protic acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Suzuki–Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Protodeboronation: The major product is the corresponding aryl compound, with the boronic acid group replaced by a hydrogen atom.
科学的研究の応用
(3-Chloro-5-cyano-2-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (3-Chloro-5-cyano-2-methylphenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the biaryl product is released.
類似化合物との比較
Similar Compounds
- (3-Chloro-5-methylphenyl)boronic acid
- (3-Cyano-5-methoxyphenyl)boronic acid
- (3-Methylphenyl)boronic acid
Uniqueness
(3-Chloro-5-cyano-2-methylphenyl)boronic acid is unique due to the presence of both chloro and cyano groups, which provide distinct electronic properties and reactivity. These functional groups make it particularly useful in the synthesis of complex molecules and materials .
特性
分子式 |
C8H7BClNO2 |
|---|---|
分子量 |
195.41 g/mol |
IUPAC名 |
(3-chloro-5-cyano-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H7BClNO2/c1-5-7(9(12)13)2-6(4-11)3-8(5)10/h2-3,12-13H,1H3 |
InChIキー |
USCQORWFTINVEN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1C)Cl)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 2-cyano-3-[4-(diethylamino)phenyl]-, methyl ester](/img/structure/B14082228.png)


![7-Bromo-1-(4-tert-butylphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14082261.png)


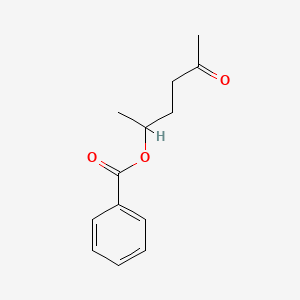
![(4R)-4-[(6-methoxyquinolin-8-yl)amino]pentanoic acid](/img/structure/B14082281.png)
![tert-Butyl 4-(6-((6-(2-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B14082295.png)
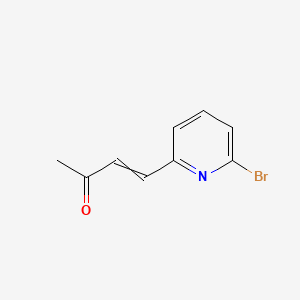
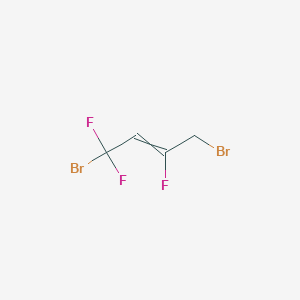
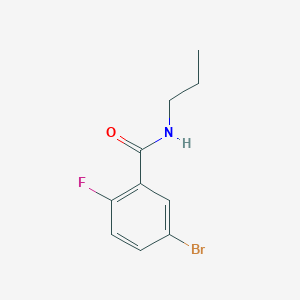
![3-[3-(5-ethyl-2,4-dihydroxyphenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]propanoic acid](/img/structure/B14082317.png)
